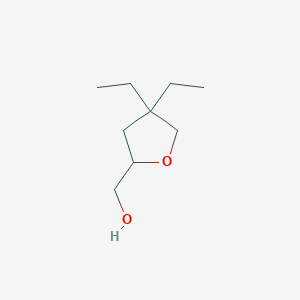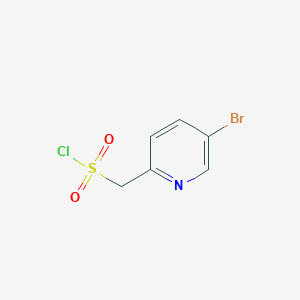
(5-Bromopyridin-2-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a methanesulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamides, sulfonates, or sulfonothioates.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic substitution: Sulfonamides, sulfonates, and sulfonothioates are the major products formed.
Coupling reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(5-Bromopyridin-2-YL)methanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine atom at the 5-position of the pyridine ring can also participate in various reactions, such as coupling reactions, to form more complex structures .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-YL)methanesulfonyl chloride: Similar structure but with the methanesulfonyl chloride group at the 3-position.
(5-Bromopyridin-2-YL)methyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a methanesulfonyl chloride group.
Uniqueness
(5-Bromopyridin-2-YL)methanesulfonyl chloride is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. The presence of both the bromine atom and the sulfonyl chloride group provides versatility in synthetic applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H5BrClNO2S |
|---|---|
Molecular Weight |
270.53 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
XNTUOHYTTKSXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(butylamino)methyl]quinazolin-4(3H)-one](/img/structure/B13214822.png)
methanol](/img/structure/B13214832.png)
![2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine](/img/structure/B13214840.png)
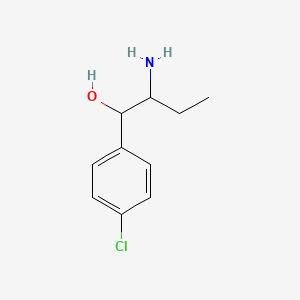
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13214860.png)

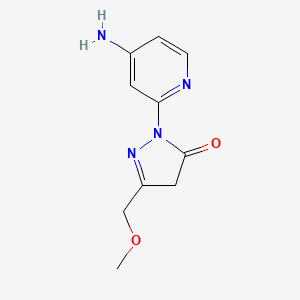
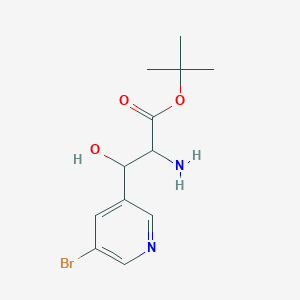

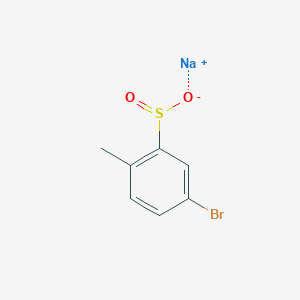

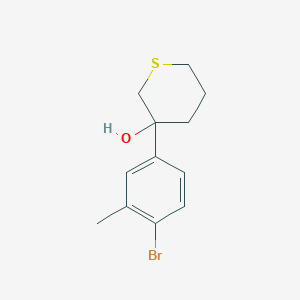
![Methyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13214929.png)
